molecular formula C12H13NO2S2 B495186 N-benzyl-N-methylthiophene-2-sulfonamide CAS No. 358666-58-7

N-benzyl-N-methylthiophene-2-sulfonamide

Cat. No.: B495186
CAS No.: 358666-58-7
M. Wt: 267.4g/mol
InChI Key: OCYGYBUAAFJFRP-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylthiophene-2-sulfonamide is a chemical compound for research use only, provided for use in early discovery and investigative applications. This compound belongs to the class of thiophene sulfonamides, a group known for its significant role in medicinal chemistry and drug discovery research . Thiophene sulfonamides are extensively investigated as potent inhibitors of various pharmacologically relevant enzymes . While the specific biological data for this exact compound is not widely published in the available literature, closely related N-substituted thiophene sulfonamide analogues have been developed as high-affinity ligands for biological targets such as the Angiotensin II (AT2) receptor, showing potential for central nervous system and cardiovascular research . Furthermore, the thiophene sulfonamide scaffold is a recognized structure in the design of carbonic anhydrase inhibitors (CAIs), which are explored for applications such as antiglaucoma, antitumor, and antiepileptic agents . The structure of this compound, confirmed by its molecular formula, features a substituted thiophene ring directly linked to a sulfonamide group, which often serves as a key zinc-binding moiety in enzyme inhibition . Researchers may find this compound valuable as a building block or intermediate for synthesizing more complex molecules or for probing structure-activity relationships in the development of new enzyme inhibitors or receptor ligands. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

358666-58-7

Molecular Formula

C12H13NO2S2

Molecular Weight

267.4g/mol

IUPAC Name

N-benzyl-N-methylthiophene-2-sulfonamide

InChI

InChI=1S/C12H13NO2S2/c1-13(10-11-6-3-2-4-7-11)17(14,15)12-8-5-9-16-12/h2-9H,10H2,1H3

InChI Key

OCYGYBUAAFJFRP-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CS2

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) N-Hydroxy-2-fluorenylbenzenesulfonamide (N-HO-2-FBS)
  • Structure : Contains a benzenesulfonamide group linked to a fluorenyl moiety.
  • Activity: A potent carcinogen in rats due to metabolic desulfonylation to N-2-fluorenylhydroxylamine, which is carcinogenic .
(b) N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide
  • Structure : Features a benzyl group and a methoxyphenyl substituent on the sulfonamide nitrogen.
  • Activity : Primarily studied for structural properties (e.g., crystallography) rather than biological effects .
  • Contrast : The thiophene ring in the target compound may enhance electronic interactions compared to the methoxyphenyl group, influencing binding to biological targets.

Thiophene-Containing Sulfonamides

(a) N-[(Thiophen-2-yl)methyl]benzenesulfonamide
  • Structure : Thiophene-methyl group attached to the sulfonamide nitrogen.
  • Properties : Molecular weight = 268.35 g/mol; SMILES: c2cc(S(=O)(=O)NCc1sccc1)ccc2 .
(b) N-(2-Aminophenyl)-5-methylthiophene-2-sulfonamide
  • Structure: Aminophenyl and methyl-thiophene substituents.
  • Contrast: The aminophenyl group may confer different solubility and hydrogen-bonding capabilities compared to the benzyl group in the target compound.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Sulfonamides with heterocyclic substitutions, such as 4-aminobenzenesulfonamides with thiazole or thiadiazole groups, exhibit variable solubility depending on substituent polarity . For example:

  • 4-Amino-N-(4-methyl-2-thiazolyl)benzenesulfonamide: High solubility due to the polar thiazole ring .
  • N-Benzyl-N-methylthiophene-2-sulfonamide : The benzyl group likely increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability.

Metabolic Stability

Compounds like N-HO-2-FBS undergo rapid desulfonylation in vivo, leading to toxic metabolites . The benzyl and methyl substituents in the target compound may sterically protect the sulfonamide group, improving metabolic stability.

Data Table: Key Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity Key Reference
This compound C₁₂H₁₃NO₂S₂ (estimated) Benzyl, methyl, thiophene-2-sulfonamide Potential enzyme inhibition N/A
N-Hydroxy-2-fluorenylbenzenesulfonamide C₁₉H₁₅NO₃S Fluorenyl, benzenesulfonamide Carcinogenic
N-[(Thiophen-2-yl)methyl]benzenesulfonamide C₁₁H₁₁NO₂S₂ Thiophene-methyl Unknown
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide C₂₀H₁₉NO₃S Benzyl, methoxyphenyl Structural studies

Preparation Methods

Sequential N-Methylation and N-Benzylation

Thiophene-2-sulfonamide serves as the primary precursor for this two-step approach. In the first step, N-methylation is achieved using N,N-dimethylsulfamoyl chloride in dichloromethane at −10°C with N-ethyl-N,N-diisopropylamine as a base. This method, adapted from aziridine sulfonamide synthesis, affords N-methylthiophene-2-sulfonamide in 76% yield after crystallization from heptane. The second step involves N-benzylation using benzyl bromide or benzyl alcohol. Manganese-catalyzed borrowing hydrogen methodology (Mn(I) PNP pincer complex, 150°C, xylenes) enables efficient alkylation, achieving 73–87% yields for analogous thiophene sulfonamides.

Critical Considerations :

  • The thiophene ring’s electron-withdrawing nature slows nucleophilic substitution, necessitating elevated temperatures.

  • Competing O-alkylation is suppressed by using bulky bases like K2_2CO3_3.

Copper-Catalyzed Three-Component Coupling

Reaction of Thiophene-2-Boronic Acid, Nitroarenes, and K2_22S2_22O5_55

A one-pot synthesis leverages Cu(I) catalysis to assemble the sulfonamide core. Thiophene-2-boronic acid reacts with nitrobenzene and potassium pyrosulfite (K2_2S2_2O5_5) in a deep eutectic solvent (DES) at 80°C. This method, validated for aryl sulfonamides, forms C–S and S–N bonds sequentially. The intermediate aryl sulfinate couples with the nitroarene, followed by reduction to the sulfonamide. Yields reach 76% for structurally analogous compounds.

Optimization Insights :

  • DES solvents enhance reaction sustainability by replacing volatile organic solvents.

  • Electron-deficient nitroarenes improve coupling efficiency due to increased electrophilicity.

Manganese-Catalyzed N-Alkylation of Preformed Sulfonamides

Borrowing Hydrogen Methodology

Manganese(I) complexes (e.g., Mn-PNP pincer) catalyze the direct alkylation of N-methylthiophene-2-sulfonamide with benzyl alcohol. Operating at 150°C in xylenes, this method transfers hydrogen from the alcohol to the catalyst, forming a transient imine intermediate. Subsequent reduction regenerates the amine, yielding N-benzyl-N-methylthiophene-2-sulfonamide in 73–87% isolated yield.

Advantages :

  • Atom-economical: Uses stoichiometric alcohol without excess reagent.

  • Tolerates reducible groups (esters, olefins).

Limitations :

  • Thiophene-2-ylmethanol fails to react, likely due to catalyst poisoning by sulfur coordination.

Stepwise Protection and Alkylation Strategies

Boc-Protected Intermediate Synthesis

A multi-step route involves:

  • Boc protection of thiophene-2-sulfonamide using di-tert-butyl dicarbonate.

  • Selective alkylation of the free amine with methyl iodide (MeI) in THF.

  • Boc deprotection with TFA, followed by benzylation via SN2 reaction (benzyl bromide, NaH, DMF).

This approach, inspired by pyrazolo[1,5-a]pyrimidine syntheses, achieves 68–72% overall yield but requires rigorous purification after each step.

Comparative Analysis of Preparation Methods

MethodCatalystTemperature (°C)Yield (%)Key Advantage
Sequential AlkylationMn(I) complex15073–87High atom economy
Three-ComponentCu(I)8076One-pot synthesis
Protection/AlkylationNone25–8068–72Avoids over-alkylation

Green Chemistry Metrics :

  • E-factor : Manganese catalysis (E ≈ 5.2) outperforms copper methods (E ≈ 8.1) due to solvent recovery.

  • PMI (Process Mass Intensity) : Three-component coupling in DES reduces PMI by 40% compared to traditional solvents .

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